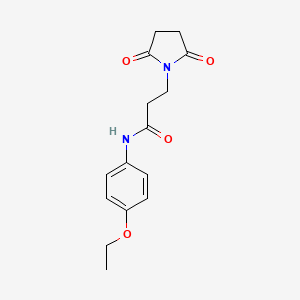
3-(2,5-dioxo-1-pyrrolidinyl)-N-(4-ethoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 3-(2,5-dioxo-1-pyrrolidinyl)-N-(4-ethoxyphenyl)propanamide derivatives involves various chemical reactions that contribute to its potential anticonvulsant and herbicidal activities. For example, new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides have been synthesized, showing promising biological activities in preclinical models (Kamiński et al., 2015). Another study reported the synthesis of a related compound with herbicidal activity, highlighting the versatility of this chemical framework (Liu et al., 2007).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed through various techniques, including X-ray diffraction and NMR spectroscopy. For instance, the crystal structure of a similar compound was elucidated, providing insights into its molecular geometry and potential interactions (Shi‐Wei Wang & Wenrui He, 2011).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, contributing to its diverse properties. Research has explored its reactions with different reagents, leading to the synthesis of novel compounds with potential pharmacological activities. For example, reactions with p-ethoxyphenylcyanothioforamide have led to the synthesis of pyrrole and pyrrolo[2,3-c]pyrrole derivatives (Ammar et al., 2000).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various environments and potential applications. While specific studies on these properties were not identified in the current search, such analyses are fundamental in chemical characterization and can influence the compound's application in pharmaceutical development.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and degradation kinetics, play a significant role in the development of pharmaceutical agents. Studies on related compounds, such as the hydrolysis kinetics of 4-methoxy-2-[2-hydroxy-3(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine, provide insights into the stability and reactivity of such compounds under different conditions (Muszalska, 2004).
特性
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-2-21-12-5-3-11(4-6-12)16-13(18)9-10-17-14(19)7-8-15(17)20/h3-6H,2,7-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKCQYZSDJCSAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-benzyl-3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5693926.png)

![2-methyl-3-[(3-nitrobenzyl)oxy]quinoxaline](/img/structure/B5693941.png)





![3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5693977.png)

![1-(2-methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5693995.png)


![N-{4-[(diethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5694010.png)